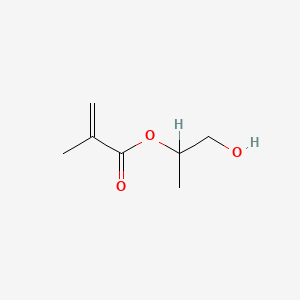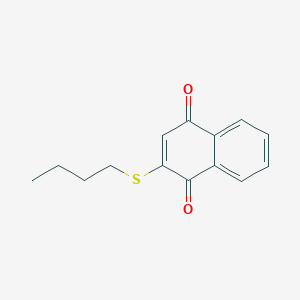
1,4-Naphthoquinone, 2-(butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthoquinone, also known as para-naphthoquinone, is a natural organic compound derived from naphthalene . It forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents . It is a quinone derived from naphthalene and forms the central chemical structure of many natural compounds, most notably the K vitamins .
Synthesis Analysis
The synthesis of 1,4-naphthoquinones involves the oxidation of two atoms of the benzene ring in the α-position of the naphthalene nucleus . This leads to 1,4-naphthoquinone, a compound in which the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Molecular Structure Analysis
The molecular structure of 1,4-naphthoquinone consists of a benzene moiety (ring A) linearly fused with a fully conjugated cyclic diketone (ring B) in which the carbonyl groups are arranged in the para orientation . The quinone ring contains a system of double bonds conjugated with carbonyl groups .Chemical Reactions Analysis
1,4-Naphthoquinone is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene . Natural hydroxyderivatives of 1,4-naphthoquinone lawsone and juglone with hydroxyl groups in the α- and β-positions of the naphthalene core form salts and complexes with cations of various metals and are used as dyes .Physical And Chemical Properties Analysis
1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Mechanism of Action
1,4-Naphthoquinones have been found to have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective, and other properties . Their role in protecting against neurodegenerative diseases has been established . Their anti-inflammatory, antimicrobial, and antitumor activities have been studied in more detail; new, previously unknown intracellular molecular targets and mechanisms of action have been discovered .
Safety and Hazards
Future Directions
1,4-Naphthoquinones have been isolated from natural sources and synthesized with diverse structural features . They have been used as medicinal drugs and biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases . Future research may focus on improving the understanding of plant 1,4-NQ metabolism .
properties
CAS RN |
59094-49-4 |
|---|---|
Product Name |
1,4-Naphthoquinone, 2-(butylthio)- |
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-butylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-2-3-8-17-13-9-12(15)10-6-4-5-7-11(10)14(13)16/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
LCKZKKVDONIRPE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Other CAS RN |
59094-49-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



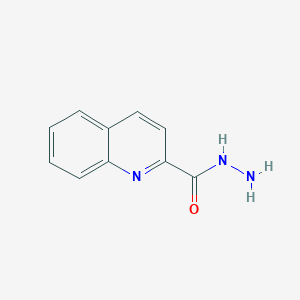
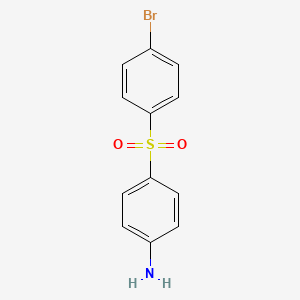
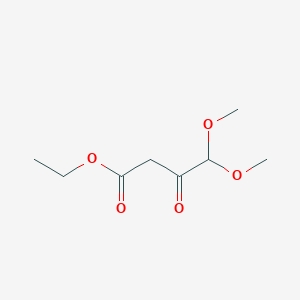
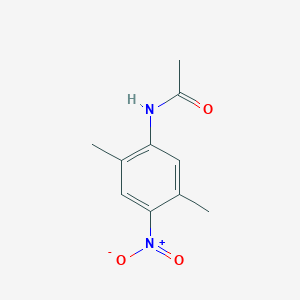
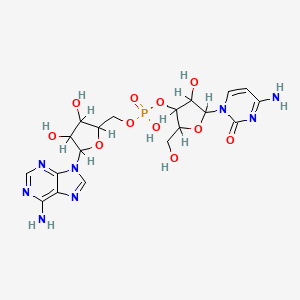


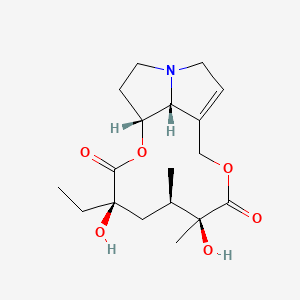


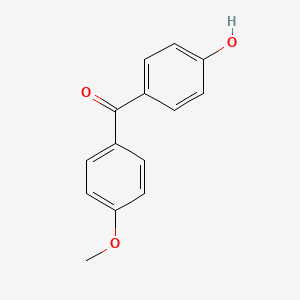
![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)

